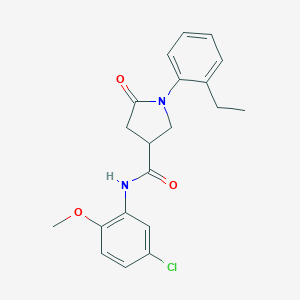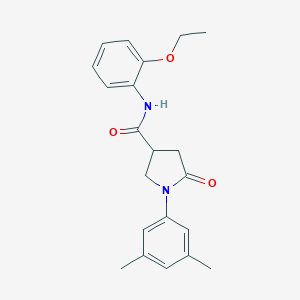
2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, synthesis method, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is not yet fully understood. However, it is believed that the compound exerts its anti-cancer activity by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and decrease the expression of genes involved in cancer cell survival. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. One direction is to further study its mechanism of action to better understand how it exerts its anti-cancer activity. Another direction is to explore its potential for the development of new anti-cancer drugs. Additionally, it could be studied for its potential applications in other fields, such as anti-inflammatory and antioxidant agents.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a complex process that involves several steps. The most commonly used method for its synthesis is the reaction of 2,5-dimethylaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with phenylglycine in the presence of a base such as sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
2-(2,5-Dimethylanilino)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-14-8-9-15(2)18(10-14)22-19(24)13-27-21(26)16-11-20(25)23(12-16)17-6-4-3-5-7-17/h3-10,16H,11-13H2,1-2H3,(H,22,24) |
Clé InChI |
IXNPTTHFONLSRM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)



